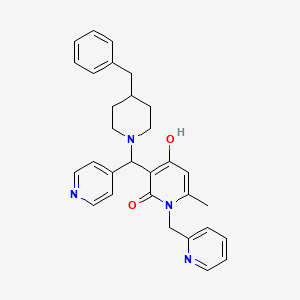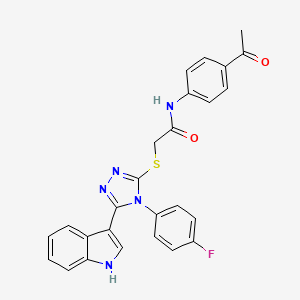
trans-1-tert-Butyl-2-ethyl-5-hydroxy-5-methylpiperidin-1,2-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl, ethyl, hydroxy, and methyl groups
Wissenschaftliche Forschungsanwendungen
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of Troparil. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations in the dopamine transporter can influence the compound’s efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl, ethyl, hydroxy, and methyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the formation of secondary alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate: Similar structure but different stereochemistry.
1-tert-Butyl 2-methyl 5-hydroxy-5-ethylpiperidine-1,2-dicarboxylate: Similar structure with different alkyl group positions.
1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,3-dicarboxylate: Similar structure with different carboxylate group positions.
Uniqueness
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-19-11(16)10-7-8-14(5,18)9-15(10)12(17)20-13(2,3)4/h10,18H,6-9H2,1-5H3/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOLVOVJYNKGX-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@](CN1C(=O)OC(C)(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2541059.png)


![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)
![N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide](/img/structure/B2541068.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)

![2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2541078.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)

